molecular formula C10H10N4O2 B1470831 6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1785026-50-7

6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No. B1470831
M. Wt: 218.21 g/mol
InChI Key: OLPQUTUFRXGEQM-UHFFFAOYSA-N
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Description

“6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid” is a chemical compound . It’s a type of pyrazolo[1,5-a]pyrimidine , which is a class of compounds known to exhibit a range of pharmacological effects .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, the class of compounds to which “6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid” belongs, has been described in various ways in the literature . For instance, one method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent .


Molecular Structure Analysis

The molecular formula of “6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid” is C10H10N4O2. The molecular weight is 218.21 g/mol.


Chemical Reactions Analysis

Pyrimidines, including “6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid”, can undergo various chemical reactions. For example, they can participate in oxidative annulation reactions .

Scientific Research Applications

Chemical Synthesis and Reactivity

The chemical structure of 6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is closely related to various pyrazolo[1,5-a]pyrimidine derivatives, which have been extensively studied for their reactivity and potential in synthesizing diverse heterocyclic compounds. For instance, the reactivity of 3-substituted-6-acetyl-7-carbethoxypyrazolo[1,5-a]pyrimidines and 3-substituted-6,7-dicarbethoxypyrazolo[1,5-a]pyrimidines with ethyl 3-ethoxymethylene-2,4-dioxovalerate or ethyl 3-ethoxymethyleneoxaloacetate has been explored, leading to the synthesis of compounds with potential biological activities. This reactivity underscores the versatility of pyrazolo[1,5-a]pyrimidine derivatives in chemical synthesis, offering a pathway to novel compounds (T. Kurihara et al., 1981).

Antimicrobial Activity

The pyrazolo[1,5-a]pyrimidine scaffold is a promising candidate for the development of new antimicrobial agents. For example, methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates have been synthesized and evaluated for their antimicrobial activities, demonstrating the potential of pyrazolo[1,5-a]pyrimidine derivatives as antimicrobial compounds (V. L. Gein et al., 2009).

Novel Synthetic Pathways

Innovative synthetic methods have been developed for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, such as the one-pot, acid-promoted synthesis of 6-aminopyrazolo[3,4-d]pyrimidines. This method highlights the efficiency and versatility of synthesizing pyrazolo[1,5-a]pyrimidine derivatives, which could include compounds like 6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, underlining the continuous search for efficient synthetic routes in medicinal chemistry (Ching-Chun Tseng et al., 2019).

Catalysis and Green Chemistry

Research has also focused on the development of regioselective syntheses of pyrazolo[1,5-a]pyrimidine derivatives through environmentally friendly processes. This includes solvent-free conditions and the use of sustainable catalytic methods, reflecting a broader trend in chemical synthesis towards greener and more sustainable practices (J. Quiroga et al., 2008).

Future Directions

Pyrimidines, including “6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid”, have been the subject of extensive research due to their pharmacological effects . Future research may focus on developing new pyrimidines as anti-inflammatory agents .

properties

IUPAC Name

6-amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c11-6-3-12-9-7(10(15)16)8(5-1-2-5)13-14(9)4-6/h3-5H,1-2,11H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPQUTUFRXGEQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3C=C(C=NC3=C2C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Reactant of Route 2
6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Reactant of Route 3
6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Reactant of Route 4
6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Reactant of Route 5
6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Reactant of Route 6
6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

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